ALDH3A1 Inhibitory Potency: 1.5 µM (2-Methylpiperidine Target) vs 1.0 µM (Des-Dimethyl Analog)
The target compound inhibits full-length human ALDH3A1 with an IC₅₀ of 1.50 µM (1,500 nM) in a spectrophotometric assay using benzaldehyde as substrate [1]. In a closely related assay (inhibition of human ALDH3A1-mediated benzaldehyde oxidation), the des-dimethyl analog 3-((2-methylpiperidin-1-yl)methyl)benzaldehyde exhibits an IC₅₀ of 1.00 µM (1,000 nM) [2]. This represents a 0.5 µM potency difference attributable solely to the presence or absence of the 2,5-dimethyl substitution on the phenyl ring, demonstrating that the dimethyl groups are not inert but instead modulate target engagement by approximately 1.5-fold under comparable enzymatic conditions.
| Evidence Dimension | ALDH3A1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.50 µM (1,500 nM) |
| Comparator Or Baseline | 3-((2-Methylpiperidin-1-yl)methyl)benzaldehyde (des-dimethyl analog, BDBM50447069 / CHEMBL1492620): IC₅₀ = 1.00 µM (1,000 nM) |
| Quantified Difference | 0.50 µM (approx. 1.5-fold reduced potency with 2,5-dimethyl substitution) |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation; spectrophotometric detection; preincubation with inhibitor prior to substrate addition. Target compound assay: full-length human ALDH3A1 expressed in E. coli BL21(DE3), preincubated 2 min. Comparator assay: preincubation 1 min. |
Why This Matters
Procurement decisions for ALDH3A1-focused screening programs must account for the 1.5-fold potency difference driven by the dimethyl substitution; substituting the des-dimethyl analog will yield different hit-calling thresholds in the same enzymatic assay.
- [1] BindingDB. BDBM50448797 (CHEMBL3128213). Affinity Data: IC50 1.50E+3 nM for human ALDH3A1. ChEMBL Assay ID CHEMBL_1295316. View Source
- [2] BindingDB. BDBM50447069 (CHEMBL1492620; US9328112, B37). Affinity Data: IC50 1.00E+3 nM for human ALDH3A1. View Source
